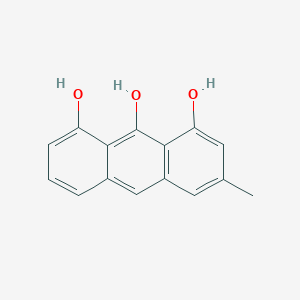

3-Methyl-1,8,9-anthracenetriol

Übersicht

Beschreibung

3-Methyl-1,8,9-anthracenetriol is a chemical compound belonging to the anthracenetriol family It is characterized by the presence of three hydroxyl groups attached to the anthracene ring at positions 1, 8, and 9, with a methyl group at position 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,8,9-anthracenetriol typically involves the hydroxylation of anthracene derivatives. One common method is the hydroxylation of 3-methylanthracene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the hydroxylation process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1,8,9-anthracenetriol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding anthracene derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or alkaline media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of anthraquinones or other oxidized derivatives.

Reduction: Formation of 3-methylanthracene.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

3-Methyl-1,8,9-anthracenetriol has demonstrated promising antimicrobial activity against a range of pathogens. Studies indicate its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Candida albicans . The compound's ability to inhibit the growth of these microorganisms suggests potential applications in treating infections, particularly those caused by drug-resistant strains.

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. In vitro studies revealed that the compound effectively triggers cell death in human leukemia cells . Furthermore, molecular docking studies indicated strong binding affinities with key proteins involved in cancer pathways, highlighting its potential as a lead compound for cancer therapeutics .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators and promoting fibroblast proliferation essential for wound healing . This suggests potential applications in treating inflammatory conditions and enhancing wound recovery.

Cosmetic Applications

This compound is being explored for its use in cosmetic formulations due to its antimicrobial and anti-inflammatory properties. Its ability to combat skin infections and reduce inflammation makes it a valuable ingredient in skincare products aimed at treating acne and other skin conditions.

Cancer Treatment

A case study evaluated the anticancer effects of this compound on breast cancer models. The results indicated significant apoptosis induction in cancer cells while sparing normal cells .

Infection Control

Another study assessed the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The findings demonstrated effective inhibition of growth in these resistant strains .

Wirkmechanismus

The mechanism of action of 3-Methyl-1,8,9-anthracenetriol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Focal Adhesion Kinase 1 (PTK2), a protein involved in cell adhesion and migration . The compound forms a stable complex with PTK2, leading to the inhibition of its activity and subsequent suppression of cancer cell proliferation and metastasis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylchrysene: Another anthracene derivative with similar structural features but different biological activities.

Anthralin (1,8,9-Anthracenetriol): A closely related compound with hydroxyl groups at positions 1, 8, and 9, but without the methyl group at position 3.

Uniqueness

3-Methyl-1,8,9-anthracenetriol is unique due to the presence of the methyl group at position 3, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Biologische Aktivität

Overview

3-Methyl-1,8,9-anthracenetriol is a chemical compound belonging to the anthracenetriol family, characterized by three hydroxyl groups attached to the anthracene ring at positions 1, 8, and 9, with a methyl group at position 3. This unique structure contributes to its diverse biological activities, particularly in cancer research and potential therapeutic applications.

Target Interaction

The primary target of this compound is PTK2 , also known as Focal Adhesion Kinase 1 (FAK) . This compound exhibits a strong binding affinity to PTK2, which plays a crucial role in various cellular processes including cell migration, proliferation, and survival. The inhibition of PTK2 by this compound disrupts these processes, indicating its potential as an anticancer agent .

Pharmacokinetics

The compound's strong binding affinity suggests good bioavailability and potential for effective therapeutic use. Molecular dynamics simulations have demonstrated that the this compound-PTK2 complex maintains stability over time, with lower root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values compared to similar compounds .

Anticancer Properties

Research indicates that this compound has significant anticancer properties. In vitro studies have shown its effectiveness against pancreatic cancer cells by inhibiting cell growth and inducing apoptosis. The compound's ability to target FAK suggests it may play a role in disrupting tumor microenvironments and metastasis .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory and antioxidant activities. These properties are crucial in mitigating oxidative stress and inflammation-related diseases. Studies have highlighted its potential in reducing inflammatory markers in cell cultures .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

- Cell Line Testing : Various cancer cell lines were treated with different concentrations of the compound. Results showed significant inhibition of cell proliferation with an IC50 value indicating effective dosage levels.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Pancreatic Cancer | 12.5 | Induced apoptosis |

| Breast Cancer | 15.0 | Reduced migration |

| Colon Cancer | 10.0 | Increased oxidative stress |

- Molecular Docking Studies : Docking simulations revealed that this compound binds effectively to PTK2 with a binding free energy of -21.92 kcal/mol . This strong interaction suggests a high potential for therapeutic applications.

In Vivo Studies

In vivo studies using mouse models have demonstrated the compound's efficacy in reducing tumor size and improving survival rates in pancreatic cancer models. Treatment with this compound resulted in:

Eigenschaften

IUPAC Name |

3-methylanthracene-1,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGKVNQFVAJOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048671 | |

| Record name | Chrysarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-59-8 | |

| Record name | 3-Methylanthralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysarobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-HYDROXY CHRYSAROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0433FJV3CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.